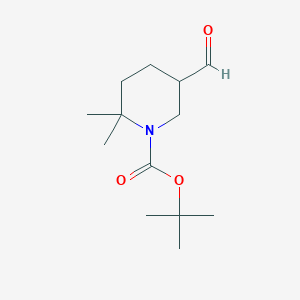
8-(((Benzyloxy)carbonyl)amino)chromane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
- 8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester
- 8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxamide
- 8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Uniqueness
8-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group provides stability and allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
8-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO5/c20-17(21)14-9-13-7-4-8-15(16(13)23-11-14)19-18(22)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21) |
InChIキー |
ZSPBRDNBZHFOQK-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C=CC=C2NC(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


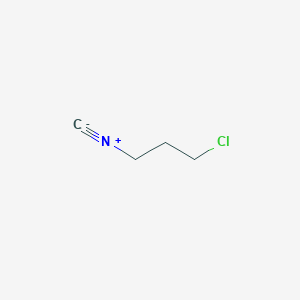
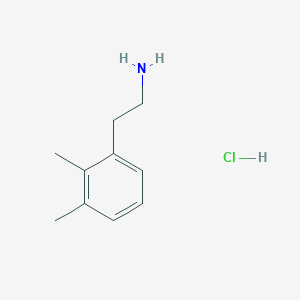
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
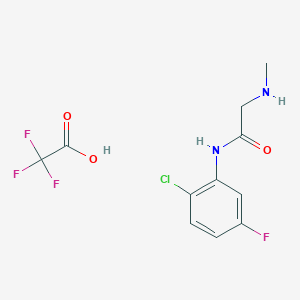
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
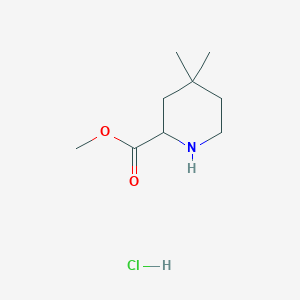
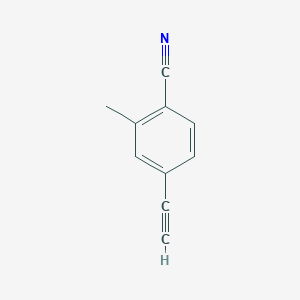

![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
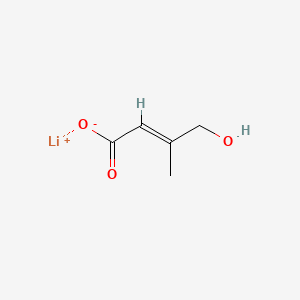
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

